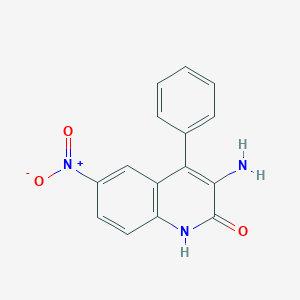

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-nitro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAGZJBCMMYDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418817 | |

| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36020-93-6 | |

| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Basic Properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound of interest in pharmaceutical research, primarily known as an impurity of the drug Nitrazepam. This document collates available physicochemical data, outlines a probable synthetic route based on related compounds, and discusses its potential, yet largely unexplored, biological significance. The information is presented to support further research and development activities involving this quinolinone derivative.

Introduction

This compound is a heterocyclic organic compound belonging to the quinolinone class. Its chemical structure features a quinolin-2-one core substituted with an amino group at the 3-position, a nitro group at the 6-position, and a phenyl group at the 4-position. This compound is cataloged as "Nitrazepam Impurity A," indicating its association with the synthesis or degradation of the benzodiazepine drug, Nitrazepam.[1][2][3][4][5][6] The presence of amino, nitro, and phenyl functional groups on a privileged quinolinone scaffold suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest for medicinal chemists and pharmacologists.

Physicochemical Properties

Currently, experimentally determined data on the basicity (pKa) and solubility of this compound are limited in publicly accessible literature. The following table summarizes computed and available data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one, Nitrazepam Impurity A | LGC Standards[7], Pharmaffiliates[4] |

| CAS Number | 36020-93-6 | PubChem[2] |

| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[2] |

| Molecular Weight | 281.27 g/mol | PubChem[2] |

| XLogP3 | 1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 281.08004122 Da | PubChem[2] |

| Topological Polar Surface Area | 101 Ų | PubChem[2] |

| Heavy Atom Count | 21 | PubChem[2] |

Note on Solubility: While specific experimental solubility data is not available, the general solubility of aromatic nitro compounds can be referenced. Lower molecular weight nitroalkanes are sparingly soluble in water, while higher nitroalkanes and aromatic nitro compounds are generally insoluble in water but readily soluble in many organic solvents.[8][9][10] Given its aromatic nature and the presence of a non-polar phenyl group, this compound is expected to have low solubility in water and better solubility in organic solvents like ethanol, ether, and benzene.[11]

Experimental Protocols

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the well-established Friedländer annulation, which is a common method for synthesizing quinolines. This would likely involve the condensation of a 2-aminobenzaldehyde or 2-aminoketone derivative with a compound containing an active methylene group.

A potential starting material for this synthesis is 2-amino-5-nitrobenzophenone, which is a known degradation product of Nitrazepam.[1][12] The general workflow for a potential synthesis is outlined below.

General Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-5-nitrobenzophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of an active methylene compound (e.g., ethyl cyanoacetate) and a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and pour it into acidified water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, base, temperature, and reaction time.

Reactivity and Basic Properties

The basicity of this compound is primarily attributed to the amino group at the 3-position. The lone pair of electrons on the nitrogen atom can accept a proton. However, the basicity is expected to be relatively weak due to the electron-withdrawing effects of the adjacent carbonyl group and the nitro group on the quinoline ring system. The phenyl group at the 4-position may also influence the electronic properties of the molecule.

The reactivity of this compound will be dictated by its functional groups:

-

Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization.

-

Nitro Group: The nitro group can be reduced to an amino group, which would significantly alter the properties of the molecule.

-

Quinolinone Ring: The ring system can potentially undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by this compound. However, the quinolinone scaffold is present in many biologically active compounds, and derivatives have been investigated for various therapeutic applications, including as anticancer agents and kinase inhibitors.[13][14][15][16][17]

Given its structural similarity to other kinase inhibitors, it is plausible that this compound could interact with the ATP-binding site of certain kinases. The general mechanism for such an interaction is depicted below.

Further experimental investigation is required to determine if this compound exhibits any significant biological activity and to elucidate its mechanism of action.

Conclusion

This compound remains a sparsely characterized compound, primarily identified as a pharmaceutical impurity. While its fundamental physicochemical properties can be estimated, a significant gap exists in the experimental data regarding its basicity, solubility, and specific biological functions. The synthetic route proposed herein provides a logical starting point for its preparation to enable further studies. Given the established biological importance of the quinolinone scaffold, a thorough investigation into the pharmacological profile of this particular derivative is warranted. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]

- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]

- 7. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. api.samdc.edu.in [api.samdc.edu.in]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class of molecules. Its chemical structure, characterized by a quinolinone core substituted with an amino group, a nitro group, and a phenyl group, suggests potential for diverse biological activities. While comprehensive research specifically detailing the synthesis, biological evaluation, and mechanism of action of this particular compound is not extensively available in publicly accessible literature, this guide provides a technical overview of its chemical properties, and outlines putative experimental approaches for its investigation based on the known activities of structurally related quinolinone derivatives. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Structure and Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physicochemical properties.

Chemical Identifiers

To ensure unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36020-93-6 | PubChem[1] |

| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1] |

| Molecular Weight | 281.27 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem[1] |

| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in biological systems. These values are computationally predicted and await experimental verification.

| Property | Value | Source |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 101 Ų | PubChem[1] |

Synthesis and Spectroscopic Characterization

Putative Synthetic Workflow

A potential synthetic route could involve the reaction of 2-amino-5-nitrobenzophenone with an activated acetonitrile derivative, followed by cyclization. This workflow is presented conceptually in the following diagram.

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. However, some mass spectrometry data has been reported.

| Spectroscopic Data | Values | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 281, m/z 2nd Highest: 280, m/z 3rd Highest: 190 | PubChem[1] |

Potential Biological Activities and Experimental Protocols

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, and antioxidant properties. While there is no specific biological data for this compound, its structural similarity to other biologically active quinolinones suggests it may be a candidate for similar therapeutic applications.

Anticancer Activity

Many quinolinone derivatives have been investigated for their potential as anticancer agents. Some have been shown to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Hedgehog (Hh) signaling pathways.

Based on the activities of related compounds, this compound could potentially inhibit signaling pathways crucial for cancer progression. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a potential target for this class of compounds.

Caption: Simplified VEGFR-2 signaling pathway, a potential target.

To assess the potential inhibitory activity of this compound against VEGFR-2, a biochemical kinase assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

-

Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antioxidant Activity

The presence of amino and nitro groups on an aromatic scaffold suggests that the compound may possess antioxidant properties. This can be evaluated using various in vitro assays.

Objective: To evaluate the free radical scavenging activity of the test compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Ascorbic acid (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compound or the positive control.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity, given its structural features and the known pharmacology of the quinolinone class. The immediate next steps for elucidating its therapeutic potential should focus on establishing a reliable and scalable synthetic route, followed by comprehensive spectroscopic characterization. Subsequently, a systematic biological evaluation, beginning with in vitro assays for anticancer and antioxidant activities as outlined in this guide, is warranted. Positive results from these initial screens would justify more in-depth studies to determine its mechanism of action, including its effects on specific signaling pathways, and to assess its efficacy and safety in preclinical models. The information presented herein provides a foundational framework for initiating such a research program.

References

In-Depth Technical Guide: 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one (CAS: 36020-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class. Its structure, featuring a quinolinone core substituted with an amino, a nitro, and a phenyl group, makes it a subject of interest in medicinal chemistry and drug discovery. Quinolinone derivatives are known to exhibit a wide range of biological activities, including potential as anticancer and antiprotozoal agents. This compound is also recognized as an impurity of the drug Nitrazepam, designated as Nitrazepam Impurity A.[1][2] This technical guide provides a comprehensive overview of its chemical properties, potential synthesis, and methodologies for evaluating its biological activity based on studies of structurally related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are primarily computed properties sourced from chemical databases.

| Property | Value | Source |

| CAS Number | 36020-93-6 | PubChem[1] |

| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1] |

| Molecular Weight | 281.27 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem[1] |

| InChI | InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

Synthesis and Characterization

Hypothetical Synthesis Protocol: Modified Friedländer Annulation

This protocol describes a potential two-step synthesis starting from a substituted 2-aminobenzophenone.

Step 1: Synthesis of 2-amino-5-nitrobenzophenone

A common precursor for Nitrazepam and its impurities is 2-amino-5-nitrobenzophenone. A general method for its synthesis is the amination of 2-chloro-5-nitrobenzophenone.

-

Materials: 2-chloro-5-nitrobenzophenone, ammonia, a suitable solvent (e.g., ethanol or a sealed vessel for high-pressure amination).

-

Procedure:

-

Dissolve 2-chloro-5-nitrobenzophenone in the chosen solvent in a pressure-resistant vessel.

-

Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.

-

Heat the sealed vessel to a temperature typically ranging from 120-150°C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-amino-5-nitrobenzophenone, may precipitate upon cooling or after the addition of water.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified product.

-

Step 2: Cyclization to this compound

The cyclization of the 2-aminobenzophenone derivative with a reagent providing the C2 and C3 atoms of the quinolinone ring.

-

Materials: 2-amino-5-nitrobenzophenone, an N-acylated glycine derivative (e.g., N-acetylglycine or a related compound), a condensing agent (e.g., acetic anhydride, polyphosphoric acid).

-

Procedure:

-

Combine 2-amino-5-nitrobenzophenone and the N-acylated glycine derivative in a reaction flask.

-

Add the condensing agent. If using acetic anhydride, it can also serve as the solvent.

-

Heat the reaction mixture, typically under reflux, for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the product and neutralize the acid.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

-

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight. The PubChem entry lists a top peak at m/z 281 in the GC-MS data.[1]

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and NO₂.

-

Elemental Analysis: To determine the elemental composition (C, H, N).

Potential Biological Activity and Experimental Protocols

While specific biological data for this compound is scarce in the public domain, the broader class of quinoline and quinolinone derivatives is under active investigation for various therapeutic applications. The presence of the nitro group is often associated with antimicrobial and antiprotozoal activities. Below are detailed protocols for evaluating the potential antileishmanial and anticancer activities, based on methodologies used for structurally similar compounds.

Antileishmanial Activity

The quinoline scaffold is a known pharmacophore with antileishmanial properties.[3][4][5][6][7]

This protocol is adapted from studies on 2-substituted quinolines.[3]

-

Cell Culture:

-

Maintain KB (human oral epidermoid carcinoma) cells for cytotoxicity assessment and Leishmania donovani (strain MHOM/ET/67/HU3) infected THP-1 (human monocytic) cells.

-

Culture cells in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

-

Experimental Procedure:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the compound in culture medium to achieve a range of final concentrations.

-

For the antileishmanial assay, add the diluted compound to the infected THP-1 cells in 96-well plates.

-

For the cytotoxicity assay, add the diluted compound to the KB cells in separate 96-well plates.

-

Incubate the plates for 72 hours at 37°C.

-

Assess cell viability using a resazurin-based assay (e.g., AlamarBlue). Measure fluorescence or absorbance to determine the percentage of viable cells compared to untreated controls.

-

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC₅₀) for the anti-leishmanial activity and the 50% cytotoxic concentration (CC₅₀) for the host cells.

-

Determine the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI indicates greater selectivity for the parasite.

-

The following table presents data for some 2-substituted quinolines to provide a reference for potential activity.

| Compound | R-group at position 2 | IC₅₀ on L. donovani amastigotes (µM) | CC₅₀ on KB cells (µM) | Selectivity Index (SI) | Source |

| Analog 1 | Styryl | 0.2 | >60 | >300 | [3] |

| Analog 2 | Phenyl | 0.4 | >60 | >150 | [3] |

| Analog 3 | 3-nitrophenyl | 0.1 | >60 | >600 | [3] |

| Miltefosine | (Reference drug) | 2.0 | 19.5 | 9.8 | [3] |

Anticancer Activity

Quinoline derivatives have been extensively studied as anticancer agents, often acting as kinase inhibitors or inducing apoptosis.[8][9][10][11]

This is a standard colorimetric assay to assess cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Experimental Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Based on related quinoline compounds, potential anticancer mechanisms could involve:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives target the ATP-binding site of tyrosine kinases like EGFR, VEGFR, or PI3K, which are crucial for cancer cell proliferation and survival.[9]

-

Induction of Apoptosis: The compound could trigger programmed cell death by activating caspase pathways, disrupting mitochondrial membrane potential, or altering the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

-

Cell Cycle Arrest: It may cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[12]

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of antiprotozoal and anticancer research. While direct experimental data for this specific molecule is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds. The provided protocols and comparative data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and other related quinolinone derivatives. Further investigation is warranted to elucidate the specific biological profile and mechanism of action of this compound.

References

- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]

- 3. journals.asm.org [journals.asm.org]

- 4. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a quinolinone derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the key intermediate, 2-amino-5-nitrobenzophenone, followed by a cyclization reaction to construct the target quinolinone ring system. This document provides detailed experimental protocols, quantitative data where available, and logical diagrams to elucidate the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-stage approach. The initial stage focuses on the synthesis of the crucial precursor, 2-amino-5-nitrobenzophenone. Subsequently, this intermediate undergoes a cyclization reaction, likely a modified Friedländer synthesis, to yield the final product.

Caption: High-level overview of the two-stage synthesis pathway.

Stage 1: Synthesis of 2-Amino-5-nitrobenzophenone

2-Amino-5-nitrobenzophenone is a critical building block for the synthesis of the target quinolinone.[1][2] Several methods have been reported for its preparation.[3] One common approach is the Friedel-Crafts acylation of p-nitroaniline with a benzoyl halide in the presence of a Lewis acid catalyst, such as zinc chloride.[4]

Experimental Protocol: Acylation of p-Nitroaniline

This protocol is adapted from established procedures for the synthesis of 2-amino-5-nitrobenzophenone.[4]

Materials:

-

p-Nitroaniline

-

Benzoyl chloride

-

Anhydrous zinc chloride

-

Toluene

-

Hydrochloric acid

-

Ammonium hydroxide

-

Water

Procedure:

-

A reaction vessel is charged with anhydrous zinc chloride and benzoyl chloride.

-

While stirring, the mixture is heated to 140°C.

-

p-Nitroaniline is added portion-wise over approximately 30 minutes, maintaining the internal temperature at 140°C.

-

After the addition is complete, the reaction temperature is raised to 200-205°C and held for one hour.

-

The reaction mixture is then cooled, and a mixture of water and hydrochloric acid is added.

-

The mixture is refluxed for 15 hours.

-

After cooling to 100-105°C, a solution of ammonium hydroxide and water is added.

-

The product is extracted with toluene.

-

The combined toluene extracts are washed with dilute hydrochloric acid.

-

The toluene is partially removed by distillation under reduced pressure, and the product is allowed to crystallize upon cooling.

-

The crystals of 2-amino-5-nitrobenzophenone are collected by filtration, washed with cold toluene, and dried under vacuum.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | p-Nitroaniline, Benzoyl Chloride | [4] |

| Catalyst | Anhydrous Zinc Chloride | [4] |

| Reaction Temperature | 140°C to 205°C | [4] |

| Reaction Time | ~16 hours | [4] |

| Melting Point | 158-159°C | [4] |

Stage 2: Synthesis of this compound

The second stage involves the construction of the quinolinone ring from 2-amino-5-nitrobenzophenone. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl ketone and a compound containing an active methylene group, is a suitable method for this transformation.[5][6][7][8][9] To obtain the 3-amino-quinolin-2-one structure, a reagent such as ethyl 2-cyanoacetate can be employed.

Proposed Reaction Pathway

The proposed pathway involves the base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl 2-cyanoacetate. This is expected to be followed by an intramolecular cyclization and tautomerization to yield the stable this compound.

Caption: Proposed reaction scheme for the cyclization step.

Experimental Protocol: Friedländer-type Cyclization

This generalized protocol is based on the principles of the Friedländer synthesis for the formation of quinolinone structures.

Materials:

-

2-Amino-5-nitrobenzophenone

-

Ethyl 2-cyanoacetate

-

Base catalyst (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, N,N-dimethylformamide)

Procedure:

-

2-Amino-5-nitrobenzophenone and ethyl 2-cyanoacetate are dissolved in a suitable solvent in a reaction flask.

-

A catalytic amount of a base (e.g., piperidine or sodium ethoxide) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Quantitative Data

| Parameter | Proposed Value/Condition |

| Reactants | 2-Amino-5-nitrobenzophenone, Ethyl 2-cyanoacetate |

| Catalyst | Piperidine or Sodium Ethoxide |

| Solvent | Ethanol or DMF |

| Reaction Temperature | Reflux |

| Reaction Time | Monitored by TLC |

Logical Workflow of the Synthesis

The overall synthetic process can be visualized as a sequential workflow, from the procurement of starting materials to the final purified product.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is achievable through a robust two-stage process. The well-documented synthesis of the 2-amino-5-nitrobenzophenone intermediate provides a solid foundation for the subsequent cyclization. The proposed Friedländer-type reaction with ethyl 2-cyanoacetate offers a direct and efficient route to the desired 3-amino-quinolin-2-one core structure. Further optimization of the cyclization conditions, including the choice of base, solvent, and temperature, may be necessary to maximize the yield and purity of the final product. This guide provides a comprehensive framework for researchers to undertake the synthesis of this valuable heterocyclic compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one IUPAC name

An In-depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

IUPAC Name: this compound[1][2]

This technical guide provides a comprehensive overview of this compound, a quinolinone derivative primarily known as a process impurity in the synthesis of the benzodiazepine drug, Nitrazepam[1][3]. The document details its chemical and physical properties, a plausible synthetic route, its biological context related to the parent drug, and a representative experimental protocol for biological characterization.

Physicochemical and Spectroscopic Data

The structural and identifying information for this compound is summarized below. While basic identifiers are well-established, detailed experimental spectroscopic data is not widely published. The spectroscopic data presented in Table 2 is therefore predicted based on the known structure and typical values for the constituent functional groups.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1][2] |

| Synonyms | Nitrazepam EP Impurity A, 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one | Pharmaffiliates, PubChem[1][3] |

| CAS Number | 36020-93-6 | PubChem[1][2] |

| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1][3] |

| Molecular Weight | 281.27 g/mol | PubChem[1][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem[1] |

| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem[1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

|---|---|

| ¹H-NMR | δ 10.5-11.5 (s, 1H, -NH-CO), δ 8.0-8.5 (m, 2H, Ar-H ortho to NO₂), δ 7.2-7.6 (m, 6H, Ar-H of phenyl ring and quinolinone), δ 4.0-5.0 (br s, 2H, -NH₂) |

| ¹³C-NMR | δ 165-170 (C=O), δ 140-150 (Ar-C-NO₂, Ar-C-N), δ 115-135 (Ar-C), δ 100-110 (Ar-C-NH₂) |

| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3200 (N-H stretch, lactam), ~1650 (C=O stretch, lactam), ~1520 & ~1340 (N-O stretch, nitro group) |

| Mass Spec (m/z) | 281 [M]⁺, 280 [M-H]⁺, 251 [M-NO]⁺, 235 [M-NO₂]⁺, 190[2] |

Synthesis of this compound

Experimental Protocols

Protocol 2.1: Synthesis via Modified Friedländer Annulation

This protocol describes a hypothetical synthesis starting from 2-amino-5-nitrobenzophenone and ethyl cyanoacetate.

-

Objective: To synthesize this compound.

-

Reaction Principle: Base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl cyanoacetate, followed by intramolecular cyclization and tautomerization to form the stable quinolinone ring.

-

Materials:

-

2-amino-5-nitrobenzophenone (1.0 eq)

-

Ethyl cyanoacetate (1.2 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂).

-

To this solution, 2-amino-5-nitrobenzophenone and ethyl cyanoacetate are added sequentially at room temperature.

-

The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in water and neutralized carefully with 1 M HCl, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with cold water, and dried under vacuum.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

-

-

Characterization: The final product's identity and purity should be confirmed using techniques outlined in Table 2 (NMR, IR, MS) and melting point analysis.

Mandatory Visualization

Caption: A plausible synthetic workflow for the target compound via Friedländer Annulation.

Biological Context and Activity

3.1. Relevance as a Nitrazepam Impurity

This compound is listed as "Nitrazepam EP Impurity A" in pharmacopeial references[3][4]. Nitrazepam is a benzodiazepine hypnotic and anticonvulsant[5][6]. As with any active pharmaceutical ingredient (API), impurities must be identified, quantified, and characterized to ensure the safety and efficacy of the final drug product. The presence of this quinolinone impurity could potentially arise from side reactions or degradation of the parent molecule during synthesis or storage. Its structural dissimilarity from Nitrazepam makes its pharmacological and toxicological profiling crucial.

3.2. Putative Signaling Pathway: GABA-A Receptor Modulation

The parent drug, Nitrazepam, exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor[5]. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ions (Cl⁻) to enter the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Benzodiazepines like Nitrazepam bind to a specific site on the GABA-A receptor (the benzodiazepine site), distinct from the GABA binding site. This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening. The result is a potentiation of GABA's natural inhibitory effect. It is plausible that impurities could interact with this or other CNS targets, making biological screening essential.

Mandatory Visualization

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor chloride channel.

Experimental Protocols

Protocol 3.1: Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol provides a standard method to determine if this compound binds to the same site as Nitrazepam on the GABA-A receptor.

-

Objective: To quantify the binding affinity (Ki) of the test compound for the benzodiazepine binding site on the GABA-A receptor.

-

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [³H]-Flunitrazepam) is incubated with a preparation of brain membranes (rich in GABA-A receptors) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured.

-

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Flunitrazepam

-

Membrane Preparation: Rat or bovine cerebral cortex membranes

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Positive Control: Unlabeled Diazepam or Nitrazepam

-

Scintillation fluid and vials

-

Glass fiber filters

-

Cell harvester and liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a series of microcentrifuge tubes or a 96-well plate, add assay buffer, the membrane preparation, and the serially diluted test compound or control.

-

Initiate the binding reaction by adding the [³H]-Flunitrazepam at a final concentration close to its dissociation constant (Kd).

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4 °C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is plotted against the logarithm of the unlabeled ligand concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).

-

The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a compound of significant interest primarily within the field of pharmaceutical sciences due to its status as a process-related impurity of Nitrazepam. While its own biological activity is not well-documented, its structure warrants investigation, particularly for off-target effects at the GABA-A receptor or other CNS targets. The synthetic and analytical protocols outlined in this guide provide a framework for researchers in drug development and quality control to synthesize, characterize, and evaluate the biological potential of this and other related quinolinone derivatives.

References

- 1. 7-Amino nitrazepam | 4928-02-3 | FA17373 | Biosynth [biosynth.com]

- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Nitrazepam EP Impurity A : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. veeprho.com [veeprho.com]

In-Depth Technical Guide: Molecular Weight of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound of interest in pharmaceutical research. The following sections present the molecular formula, a quantitative summary of its atomic composition, and the calculated molecular weight.

Molecular Identity

Systematic Name: this compound[1]

Molecular Formula: C₁₅H₁₁N₃O₃[1][2]

This formula indicates that each molecule of the compound is composed of fifteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms.

Quantitative Molecular Data

The molecular weight is a critical parameter in experimental and theoretical research, influencing everything from reaction stoichiometry to pharmacological activity. The table below summarizes the atomic composition and the resulting molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 15 | 12.011[3][4][5] | 180.165 |

| Hydrogen | H | 11 | 1.008[6][7][8][9] | 11.088 |

| Nitrogen | N | 3 | 14.007[10][11][12][13] | 42.021 |

| Oxygen | O | 3 | 15.999[14][15][16][17] | 47.997 |

| Total | 281.271 |

Therefore, the molecular weight of this compound is approximately 281.27 g/mol . [1][2] The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 281.08004122 Da.[1]

Methodology for Molecular Weight Calculation

The molecular weight was determined by the following standard protocol:

-

Determination of the Molecular Formula: The molecular formula (C₁₅H₁₁N₃O₃) was obtained from established chemical databases.[1][2]

-

Summation of Atomic Weights: The molecular weight was calculated by summing the atomic weights of all constituent atoms. The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), were utilized for this calculation.

-

(Number of Carbon atoms × Atomic weight of Carbon) +

-

(Number of Hydrogen atoms × Atomic weight of Hydrogen) +

-

(Number of Nitrogen atoms × Atomic weight of Nitrogen) +

-

(Number of Oxygen atoms × Atomic weight of Oxygen)

-

Logical Relationship Diagram

The following diagram illustrates the straightforward relationship between the molecular formula and the calculated molecular weight.

Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on established scientific principles and publicly available information. No experimental protocols for synthesis or analysis are included as the scope of this guide is limited to the calculation of the molecular weight.

References

- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. byjus.com [byjus.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. #7 - Nitrogen - N [hobart.k12.in.us]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

- 17. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic compound 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. While this molecule is cataloged and available for research purposes, detailed experimental data regarding its physical properties, comprehensive spectral analysis, and biological activity remains limited in publicly accessible literature. This document summarizes available data, provides theoretical context based on related compounds, and outlines hypothetical experimental protocols.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties [2]

| Property | Value | Source |

| IUPAC Name | This compound | Lexichem TK 2.7.0 |

| CAS Number | 36020-93-6 | EPA DSSTox; European Chemicals Agency (ECHA) |

| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem |

| Molecular Weight | 281.27 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem |

| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem |

| XLogP3 | 1.9 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Spectral Data

Detailed experimental spectra for this compound are not extensively published. The following summarizes the available information.

Table 2: Summary of Available Spectral Data

| Spectrum Type | Data | Source |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 281; Second Highest (m/z): 280; Third Highest (m/z): 190 | NIST Mass Spectrometry Data Center[2] |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is noted to be available from SpectraBase. | SpectraBase[2] |

| ¹H NMR Spectroscopy | No experimental data found. | |

| ¹³C NMR Spectroscopy | No experimental data found. |

Experimental Protocols

Specific experimental protocols for the synthesis and characterization of this compound are not detailed in the reviewed scientific literature. However, based on the synthesis of structurally similar quinolinone derivatives, a hypothetical synthetic route can be proposed.

Hypothetical Synthesis Workflow

The synthesis of 3-amino-2-phenyl-4(1H)-quinolinones has been reported, and a similar approach could likely be adapted for the target molecule.[3] A plausible route may involve the cyclization of a substituted anthranilamide. A patent for a related 6-nitro-4-substituted amino quinazoline derivative suggests that a substituted 2-halo-5-nitrobenzoate could serve as a starting material.[4]

Below is a conceptual workflow for the synthesis of this compound.

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Protocol:

-

Condensation: 2-Amino-5-nitrobenzophenone could be reacted with ethyl cyanoacetate in the presence of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol. This reaction would likely proceed under reflux conditions to form an intermediate.

-

Cyclization: The resulting intermediate, upon heating in a high-boiling point solvent such as diphenyl ether or Dowtherm A, would be expected to undergo intramolecular cyclization to yield the desired this compound.

-

Purification: The crude product would then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, followed by characterization using techniques like NMR, IR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity, cytotoxicity, or potential signaling pathways associated with this compound. However, the broader classes of compounds to which it belongs, namely quinolinones and nitroaromatics, are known to possess a wide range of biological activities.

Quinolinone derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] Some quinolinones are known to act as kinase inhibitors.[7] Nitro-containing compounds also exhibit diverse biological activities and are found in several approved drugs.

Given the structural motifs present in this compound, it is plausible that it could interact with various biological targets. A potential, though purely hypothetical, mechanism of action could involve the inhibition of protein kinases involved in cell proliferation and survival.

Caption: Hypothetical signaling pathway inhibition by this compound.

This diagram illustrates a potential mechanism where the compound inhibits a protein kinase, thereby disrupting downstream signaling pathways that regulate cell proliferation and survival, and potentially inducing apoptosis. It is important to emphasize that this is a generalized and hypothetical pathway, and experimental validation is required to determine if this compound has any such activity.

Conclusion and Future Directions

This compound is a readily available chemical entity for research purposes. However, a comprehensive public dataset of its experimental physical, chemical, and biological properties is currently lacking. The information presented in this guide is based on computational data and extrapolation from related compounds.

Future research should focus on:

-

The development and publication of a detailed, reproducible synthetic protocol.

-

Thorough characterization using modern analytical techniques, including high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction.

-

Determination of key physical properties such as melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

Systematic screening for biological activity, including cytotoxicity against various cell lines and assays for specific molecular targets, such as protein kinases.

Such studies are essential to unlock the potential of this compound for applications in drug discovery and materials science.

References

- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]

- 5. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Technical Overview for Drug Discovery Professionals

An In-depth Exploration of the Potential Anticancer and Antimicrobial Activities of a Promising Quinolinone Scaffold

The quinolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, while not extensively studied itself, belongs to a class of compounds that have demonstrated significant potential as both anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the anticipated biological activities of this molecule, drawing upon data from structurally related quinolinone and 6-nitroquinoline analogs. The information presented herein is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this and similar chemical entities.

Potential Biological Activities

Based on the analysis of structurally similar compounds, this compound is predicted to possess two primary biological activities:

-

Anticancer Activity: The presence of the 4-phenyl-quinolin-2-one backbone is a common feature in numerous potent anticancer agents. These compounds often exert their effects through the inhibition of critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. The nitro group at the 6-position may further enhance this activity.

-

Antimicrobial Activity: Quinolone derivatives are a well-established class of antibiotics. The core quinolone structure is known to interfere with essential bacterial enzymes, leading to bacterial cell death. The specific substitutions on the this compound molecule may confer a broad spectrum of activity against various bacterial and potentially fungal pathogens.

Anticancer Activity: A Closer Look

Quinolin-2-one and quinazoline derivatives have been shown to target several key proteins and pathways implicated in cancer.[1][2] The anticancer potential of this compound can be inferred from the activities of its analogs, which are summarized in the tables below.

Quantitative Data on Anticancer Activity of Related Quinolinone Derivatives

Table 1: Cytotoxic Activity of Quinolinone and Quinazolinone Derivatives Against Various Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Nitro-4-substituted quinazolines | Compound 6c | HCT-116 (Colon) | 0.08 | [3] |

| A549 (Lung) | 0.15 | [3] | ||

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | Compound 45 | A549 (Lung) | 0.44 | [4] |

| Quinoline-4-carboxylic acid derivatives | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not explicitly stated, but showed 82.9% reduction in cell growth | [5] |

| 6-Nitro-1H-benz[de]isoquinoline-1,3-dione | 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | Potent against 8 out of 13 cell lines | Not specified | |

| Quinoline-fused oxazole hybrids | Imine-linked quinoline-fused oxazole hybrids | Various NCI60 cell lines | Not specified | [6] |

Potential Signaling Pathways in Cancer

Several signaling pathways are frequently dysregulated in cancer and are known targets of quinoline-based compounds.[2] The potential for this compound to modulate these pathways is a key area for future investigation.

Key Targeted Pathways:

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth. Certain 4-anilinoquinazoline derivatives are known EGFR inhibitors.[3]

-

PI3K/AKT Signaling: This pathway is crucial for cell survival and proliferation. Quinolinone derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3K).[1][4]

-

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a common anticancer strategy. Some quinoline derivatives have been shown to inhibit tubulin polymerization.

-

Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Their inhibition can lead to DNA damage and apoptosis in cancer cells.[1]

References

- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuroquantology.com [neuroquantology.com]

Unraveling the Enigmatic Mechanism of Action: 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a synthetic heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action of this particular molecule is limited, this technical guide synthesizes the available information on related compounds and the known pharmacological activities of its constituent chemical moieties—the quinolinone core and the nitroaromatic group. This document aims to provide a comprehensive overview of its putative biological targets, potential signaling pathway involvement, and the experimental methodologies pertinent to their investigation.

Introduction

The quinolinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a nitro group and an amino-phenyl substitution to this core structure in this compound suggests a multifaceted mechanism of action. This guide will explore the potential molecular interactions and cellular effects of this compound based on established principles of pharmacology and medicinal chemistry.

Putative Mechanisms of Action

Based on the chemical structure, two primary mechanisms of action can be hypothesized for this compound: inhibition of bacterial DNA gyrase and topoisomerase IV, and bioreductive activation of the nitro group leading to cellular damage.

Inhibition of Bacterial Topoisomerases

Quinolinone derivatives are well-documented inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolinones stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.

Bioreductive Activation of the Nitro Group

Nitroaromatic compounds are known to undergo intracellular reduction of the nitro group, a process catalyzed by nitroreductase enzymes present in both prokaryotic and eukaryotic cells. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can induce significant cellular damage through various mechanisms, including oxidative stress, DNA damage, and protein modification, ultimately leading to apoptosis or necrosis.

Potential Involvement in Cellular Signaling Pathways

Beyond direct cytotoxicity, quinolinone derivatives have been implicated in the modulation of various cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Technical Overview of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The specific derivative, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, and its analogs are of particular interest due to the potential for synergistic pharmacophoric effects arising from the combination of the quinolinone ring, a nitroaromatic group, and a free amino group. This technical guide consolidates the available information on this class of compounds, focusing on their synthesis, potential biological activities, and the experimental methodologies relevant to their study.

While specific data on the biological activity and detailed synthesis of this compound itself is limited in the public domain, this guide draws upon established principles and data from closely related analogs to provide a foundational understanding for researchers.

Core Structure and Rationale for Interest

The core structure of this compound combines several key features that are attractive for drug design:

-

Quinolin-2-one Nucleus: A versatile heterocyclic system known for its broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

-

Nitro Group (-NO2): An electron-withdrawing group that can influence the molecule's electronic properties and is a known pharmacophore in various antimicrobial and anticancer agents. It can also serve as a handle for further chemical modifications.

-

Amino Group (-NH2): A key functional group that can participate in hydrogen bonding and can be readily derivatized to explore structure-activity relationships (SAR).

-

Phenyl Group at C4: This substituent can be modified to explore the impact of steric and electronic effects on biological activity.

Synthesis of Quinolin-2-one Derivatives

General Experimental Protocol: A Hypothetical Approach

A potential synthetic route could be a one-pot, three-component reaction, which is a common strategy for generating molecular diversity efficiently.

Hypothetical Synthesis of a this compound Analog

This protocol is a generalized representation and would require optimization for the specific target compound.

-

Reaction Setup: To a solution of a substituted 2-aminobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add a substituted benzoylacetonitrile (1 equivalent) and a catalytic amount of a base (e.g., piperidine, sodium ethoxide).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.

-

Characterization: The structure of the final product is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

The following diagram illustrates a generalized workflow for the synthesis and characterization of quinolinone derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the quinolin-2-one scaffold have been extensively investigated for a range of therapeutic applications, with a significant focus on oncology. The introduction of amino and nitro groups can further enhance this potential.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted quinolinones. While specific quantitative data for this compound is not available, data from related analogs provide valuable insights. For instance, various 4-phenyl-quinolin-2-one derivatives have shown cytotoxicity against a panel of cancer cell lines.

Table 1: Hypothetical Anticancer Activity Data for Quinolin-2-one Analogs

| Compound ID | R1 (at C3) | R2 (at C6) | R3 (at C4) | Cancer Cell Line | IC₅₀ (µM) |

| QN-1 | -NH₂ | -NO₂ | -Phenyl | MCF-7 (Breast) | Data N/A |

| QN-2 | -NH₂ | -H | -Phenyl | A549 (Lung) | Data N/A |

| QN-3 | -H | -NO₂ | -Phenyl | HeLa (Cervical) | Data N/A |

Note: This table is for illustrative purposes to show how quantitative data would be presented. Currently, there is no publicly available data to populate it for the specific core compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

The following diagram illustrates the workflow for an in vitro cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of quinolinone derivatives is often attributed to their ability to interact with various cellular targets and signaling pathways. For a compound like this compound, several mechanisms could be hypothesized based on its structural features.

Inhibition of Tyrosine Kinases

Many quinoline-based compounds are known to be inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The quinolinone scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinolinone ring system suggests the possibility of intercalation into DNA, thereby disrupting DNA replication and transcription. Additionally, some quinoline derivatives have been shown to inhibit topoisomerases, enzymes essential for managing DNA topology.

Induction of Apoptosis

The ultimate goal of many anticancer agents is to induce apoptosis (programmed cell death) in cancer cells. Quinolinone derivatives may trigger apoptosis through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

The following diagram depicts a hypothetical signaling pathway that could be modulated by a this compound derivative.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Development of robust and scalable synthetic routes to generate a library of analogs with diverse substituents at the amino, nitro, and phenyl groups.

-

Comprehensive biological evaluation of these analogs against a broad panel of cancer cell lines to determine their potency and selectivity.

-

In-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by the most active compounds.

-

In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profiles of lead candidates.

By systematically exploring the structure-activity relationships and mechanisms of action, the therapeutic potential of this compound derivatives can be fully realized.

An In-depth Technical Review of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1][2] The presence of an amino group, a nitro group, and a phenyl substituent on the quinolinone core suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological applications, with a particular emphasis on its role as a potential anticancer agent and kinase inhibitor.

Physicochemical Properties and Spectral Data

Based on available database information, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 36020-93-6 | [3] |

| Molecular Formula | C₁₅H₁₁N₃O₃ | [3] |

| Molecular Weight | 281.27 g/mol | [3] |

| Synonyms | 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one, Nitrazepam EP Impurity A | [3] |

Table 1: Physicochemical Properties of this compound.

Basic spectral information for this compound has been reported in the PubChem database.

| Spectral Data Type | Key Peaks/Information | Source |

| GC-Mass Spectrometry | m/z Top Peak: 281, m/z 2nd Highest: 280, m/z 3rd Highest: 190 | [3] |

| Infrared (IR) Spectra | Vapor Phase IR Spectra available in SpectraBase. | [3] |

Table 2: Spectral Data Summary.

Synthesis

A plausible synthetic pathway can be inferred from established quinolinone synthesis methodologies, such as the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6]

A potential precursor for the synthesis of this compound is 2-amino-5-nitrobenzophenone.[7][8] The synthesis of this precursor has been described.[8]

Inferred Synthetic Pathway

The following diagram illustrates a potential, though not experimentally confirmed in the literature for this specific molecule, synthetic workflow for this compound.

Figure 1: Inferred synthetic pathway for this compound.

General Experimental Protocol for Friedländer Annulation (Hypothetical)

The following is a generalized experimental protocol based on the Friedländer synthesis of quinolines and is provided for illustrative purposes. Note: This is not a confirmed protocol for the synthesis of the title compound.

-

Reactant Mixture: In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Active Methylene Compound: Add an active methylene compound, for example, ethyl cyanoacetate (1.1 equivalents), to the solution.

-